molecular formula C14H14N6O3 B1496061 Dihydropteroate CAS No. 2134-76-1

Dihydropteroate

Cat. No.: B1496061
CAS No.: 2134-76-1
M. Wt: 314.3 g/mol
InChI Key: WBFYVDCHGVNRBH-UHFFFAOYSA-N
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Description

Dihydropteroate is an important intermediate in folate biosynthesis. It is a pterin created from para-aminobenzoic acid (PABA) by the enzyme this compound synthase .


Molecular Structure Analysis

The three-dimensional structure of this compound synthase was determined at 2.64Å. The overall fold of both, Mt DHPS (1EYE) and Rv1207, is highly conserved and conforms to a classical triosephosphate isomerase barrel arrangement . The predicted H2PtPP-binding pocket of Rv1207 is occupied by a histidine side chain, relative to a leucine residue in Mt DHPS, consistent with the low affinity for this substrate and the lack of DHPS activity .


Chemical Reactions Analysis

This compound synthase (DHPS) catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with p-aminobenzoic acid (pABA). This is a well-validated target for anti-malarial and anti-bacterial drugs .


Physical and Chemical Properties Analysis

The chemical formula of this compound is C14H14N6O3 with a molar mass of 314.3 g/mol .

Scientific Research Applications

1. Enzyme Studies and Antibacterial Research

Dihydropteroate is closely associated with the enzyme this compound synthase, which is integral in folate biosynthesis and is targeted by sulfonamide antimicrobials. Studies have highlighted differences in substrate binding sites for this enzyme across different organisms, such as Staphylococcus aureus and Plasmodium falciparum, indicating distinct chemical environments and implications for antibacterial strategies (Stratton et al., 2015).

2. Structural Characterization for Drug Design

Research has delved into the structural studies of pterin-based inhibitors of this compound synthase, aiming to develop new antibacterial agents that target the pterin binding site rather than the sulfonamide-binding site. This approach is driven by the increasing resistance and toxicities associated with sulfonamides, necessitating alternative drug design strategies (Hevener et al., 2009).

3. Role in Malaria Treatment and Drug Resistance

This compound synthase from Plasmodium berghei, a malarial organism, has been studied for its properties and inhibition by drugs like dapsone and sulfadiazine. This research is crucial in understanding the mechanisms behind malaria treatment and the potential development of drug resistance (McCullough & Maren, 1974).

4. Development of Fluorescent Probes for Drug Screening

The creation of fluorescent probes for screening this compound synthase signifies advancement in drug development. These probes aid in identifying novel inhibitors that specifically target the pterin subsite, which is vital for developing new antimicrobial agents with reduced resistance and side effects (Zhao et al., 2011).

5. Spectroscopic Analysis for Inhibitor Efficiency

Spectroscopic and quantum chemical calculations have been utilized to analyze the efficacy of various inhibitors of the this compound synthase. Such studies are pivotal in rationalizing the electronic effects of different compounds and optimizing drug design (Cocchi et al., 1992).

Mechanism of Action

The mechanism of action of Dihydropteroate is probably similar to that of the sulfonamides which involves inhibition of folic acid synthesis in susceptible organisms. It is also used with pyrimethamine in the treatment of malaria .

Safety and Hazards

Dihydropteroate synthase (DHPS) is the target for the sulfonamide class of antibiotics, but increasing resistance has encouraged the development of new therapeutic agents against this enzyme .

Properties

IUPAC Name

4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,16H,5-6H2,(H,22,23)(H4,15,17,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFYVDCHGVNRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175605
Record name Dihydropteroate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7,8-Dihydropteroic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2134-76-1
Record name Dihydropteroic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2134-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydropteroate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydropteroate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-Dihydropteroic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3GL4V652E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 7,8-Dihydropteroic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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